molecular formula C11H16ClNO2 B1528278 3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride CAS No. 858785-97-4

3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Cat. No. B1528278
M. Wt: 229.7 g/mol
InChI Key: HTADXIFWYJCAQH-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)propionic Acid Hydrochloride” is a useful reagent for the preparation of biologically active small molecules . It is commonly used as a building block in the synthesis of various organic compounds.


Molecular Structure Analysis

The empirical formula for “3-(Dimethylamino)propionic Acid Hydrochloride” is C5H11NO2·HCl, and its molecular weight is 153.61 .


Physical And Chemical Properties Analysis

“3-(Dimethylamino)propionic Acid Hydrochloride” is a solid at 20 degrees Celsius. It has a melting point of 186.0 to 192.0 °C. It is soluble in water .

Scientific Research Applications

Antioxidant Activities of Hydroxycinnamates

Hydroxycinnamates, a class of compounds related to phenylpropanoids, demonstrate significant antioxidant activity both in vitro and in vivo. They are found in various food groups and contribute to health promotion and disease risk reduction. Their antioxidant properties are attributed to their ability to scavenge various radicals and act as chain-breaking antioxidants (Shahidi & Chandrasekara, 2010).

Caffeic Acid Derivatives in Drug Development

Caffeic acid (CA) and its derivatives have shown a broad spectrum of biological activities, leading to their exploration in drug development. CA serves as a template for creating new chemical entities with potential therapeutic interest in diseases associated with oxidative stress. The synthesis of esters, amides, and hybrids with currently marketed drugs is a strategy for developing derivatives with therapeutic applications (Silva, Oliveira, & Borges, 2014).

Pharmacological Effects of Caffeic Acid in Alzheimer's Disease

Caffeic acid (CA) and its conjugated derivatives have demonstrated protective effects against toxicity induced by various agents and experimental models of Alzheimer's disease (AD). These effects include global antioxidant actions, specific anti-inflammatory mechanisms, and interactions with processes of β-amyloid formation, aggregation, and neurotoxicity, highlighting CA's potential as an anti-AD therapeutic agent (Habtemariam, 2017).

Protective Effects of Caffeic Acid and Derivatives

Caffeic acid and its derivatives, such as caffeic acid phenethyl ester and rosmarinic acid, exhibit antioxidant and other protective effects in various biological contexts. Their therapeutic potential spans from anti-inflammatory to anticancer effects, underlining the importance of structural effects on their antioxidant activity (Wang, Snooks, & Sang, 2020).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

3-(dimethylamino)-2-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)8-10(11(13)14)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTADXIFWYJCAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-2-phenylpropanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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